Molecular Weight & LogP vs. Acetyl Analogs
The butan-1-one N-acyl substituent in 1-(3-aminopyrrolidin-1-yl)butan-1-one (MW 156.23, LogP 0.3461) provides distinct physicochemical properties compared to the shorter-chain acetyl analog 1-(3-aminopyrrolidin-1-yl)ethan-1-one (MW 128.17) and the branched-chain analog (R)-1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one. The incremental LogP increase from acetyl to butanoyl correlates with enhanced membrane permeability potential, while maintaining TPSA at 46.33 Ų .
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW 156.23, LogP 0.3461 |
| Comparator Or Baseline | 1-(3-Aminopyrrolidin-1-yl)ethan-1-one (acetyl analog): MW 128.17; (R)-1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one: branched-chain analog |
| Quantified Difference | MW difference +28.06 vs acetyl analog; LogP 0.3461 (higher lipophilicity than shorter-chain analogs) |
| Conditions | Computational chemistry prediction data from vendor technical datasheet |
Why This Matters
The molecular weight and lipophilicity profile of the butan-1-one derivative positions it as an intermediate with favorable properties for CNS-targeted lead optimization programs where balanced LogP is critical for blood-brain barrier penetration.
